17-Hydroxyandrost-4-ene-3,11-dione
Description
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-LZFPPVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53187-98-7 | |
| Record name | 11-Ketotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Microbial Biotransformation Methods
Microbial biotransformation is a predominant and efficient approach for preparing hydroxylated steroid derivatives such as 17-Hydroxyandrost-4-ene-3,11-dione. This method exploits the regio- and stereoselectivity of microbial enzymes to introduce hydroxyl groups at specific positions on the steroid nucleus.
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- Mycobacterium neoaurum and related actinobacteria are commonly employed to convert natural sterols (e.g., phytosterols, cholesterol) into androst-4-ene-3,17-dione (AD), an intermediate precursor.
- Fungi such as Aspergillus ochraceus and Curvularia lunata are used for subsequent hydroxylation at the 11β-position, producing 11β-hydroxy derivatives closely related to this compound.
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- A two-step, one-pot microbial transformation can be performed where phytosterols are first converted to AD by Mycobacterium neoaurum with yields around 70% mol/mol.
- Without isolating AD, the same bioreactor is inoculated with Aspergillus ochraceus to hydroxylate AD at the 11α or 11β position with high efficiency (up to 98% conversion).
- This integrated bioconversion yields high-purity crystalline hydroxylated steroids, including this compound analogs, at approximately 30% weight of the initial substrate.
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- High regioselectivity and stereoselectivity.
- Environmentally friendly and cost-effective compared to purely chemical synthesis.
- Avoids harsh chemical reagents and conditions.
Chemical Synthesis and Dehydration Reactions
Chemical methods for preparing this compound often involve multi-step organic synthesis, including oxidation, hydroxylation, and dehydration reactions.
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- Starting from androst-4-ene-3,17-dione, selective hydroxylation at the 11-position is achieved via chemical oxidation or microbial hydroxylation.
- Dehydration of hydroxy intermediates such as 9α-hydroxyandrost-4-en-3,17-dione can be performed using mineral acids like orthophosphoric, pyrophosphoric, or chloric acid in aprotic organic solvents (e.g., aromatic hydrocarbons).
- The dehydration reaction involves removal of water either by azeotropic distillation or using pyrophosphoric acid in controlled molar ratios (1 to 10 mol acid per mol substrate).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxylation | Microbial enzymes or oxidizing agents | 11β-Hydroxy derivative formation |
| Dehydration | Mineral acid (H3PO4, pyrophosphoric acid) | Conversion of hydroxy group to double bond or keto group |
| Solvent | Aprotic organic solvent (aromatic hydrocarbons) | Efficient extraction and reaction medium |
- Research Insights :
- The dehydration step is crucial for converting hydroxy intermediates to the desired keto form at C-11.
- Control of acid concentration and water removal is essential to maximize yield and minimize side reactions.
- Improved synthetic routes have been reported for related steroids, involving base deconjugation of ethylene acetals and enamine intermediates to yield 3β-hydroxyandrost-5-ene-11,17-dione, a close analog.
Analytical Characterization Supporting Preparation
Spectroscopic and chromatographic techniques are integral to confirming the structure and purity of this compound during and after preparation.
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm hydroxylation site and stereochemistry | ¹H NMR: Hydroxyl proton signals at δ 3.5–4.5 ppm; ¹³C NMR: Carbonyl carbons at ~200 ppm, hydroxylated carbons at ~67–81 ppm |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation pattern | Molecular ion peak at m/z ~302.4 (M+H)+ for C19H26O3 |
| Infrared Spectroscopy (IR) | Identify functional groups (ketones, hydroxyls) | C=O stretch near 1700 cm⁻¹; O–H stretch broad band |
| Chromatography (HPLC, TLC) | Monitor purity and reaction progress | Separation of intermediates and final product |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11-ketoandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to 11β-hydroxyandrost-4-ene-3,17-dione.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 11-Ketoandrost-4-ene-3,17-dione
Reduction: 11β-Hydroxyandrost-4-ene-3,17-dione
Substitution: Various halogenated and organometallic derivatives
Scientific Research Applications
17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals.
Biology: The compound is used to study steroid metabolism and hormone regulation.
Medicine: It is a precursor in the production of corticosteroids and other therapeutic agents.
Industry: The compound is utilized in the manufacture of steroid-based drugs and supplements
Mechanism of Action
17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Androstane Derivatives
Key Research Findings and Mechanistic Insights
Circadian Regulation : this compound exhibits a circadian rhythm in plasma levels, peaking in the morning and declining with dexamethasone treatment . This parallels cortisol regulation, suggesting hypothalamic-pituitary-adrenal (HPA) axis involvement.
Enzymatic Interactions : Unlike 4-OHA, which inhibits aromatase (CYP19A1), the C11 and C17 substitutions in this compound may target 11β-hydroxylase or 17α-hydroxylase enzymes .
Synthetic Utility : The C17 hydroxyl group in this compound enables acetylation and further derivatization, as shown in patent synthesis workflows .
Biological Activity
17-Hydroxyandrost-4-ene-3,11-dione, also known as 11-ketotestosterone (11-KT), is a significant androgenic steroid that plays a crucial role in various biological processes. This compound is primarily produced in the gonads and adrenal glands and is involved in the regulation of reproductive functions and other physiological activities. Its biological activity is characterized by its interaction with androgen receptors and its influence on cellular proliferation and differentiation.
Chemical Structure and Properties
This compound is a derivative of testosterone, featuring a keto group at the C11 position. This structural modification enhances its androgenic activity while minimizing estrogenic effects. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.41 g/mol |
| Melting Point | 200-205 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Androgen Receptor Activation
The primary mechanism of action for this compound is its ability to activate androgen receptors (AR). Studies have demonstrated that 11-KT can effectively stimulate AR-mediated transcriptional activity in various cell lines, including prostate cancer cells. This activation leads to enhanced expression of genes involved in cell growth and differentiation, particularly in androgen-sensitive tissues .
Effects on Cell Proliferation
Research has shown that 11-KT significantly influences cell proliferation rates. In vitro studies using MCF-7 breast cancer cells transfected with AR revealed that 11-KT inhibited cell proliferation in a dose-dependent manner. This effect is attributed to its selective activation of AR without promoting estrogen receptor-mediated pathways .
Additionally, studies have indicated that 11-KT can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, making it a potential candidate for therapeutic applications in hormone-sensitive cancers .
Clinical Observations
A study involving male patients with testosterone deficiency highlighted the role of 11-KT as a major androgen produced in human gonads. The findings suggested that plasma levels of 11-KT were comparable to those of testosterone in certain populations, indicating its significance in androgenic activity .
Furthermore, investigations into the effects of natural steroid administration have shown that 11-KT can be detected in urine samples from athletes, suggesting its potential use as a doping agent in sports .
Enzymatic Pathways
The synthesis of this compound involves several enzymatic steps primarily catalyzed by cytochrome P450 enzymes. Notably, P450 17A1 plays a critical role in converting pregnenolone and progesterone into androgens like testosterone and subsequently to 11-KT. This enzymatic pathway is essential for maintaining androgen homeostasis within the body .
Q & A
Q. How can 17-Hydroxyandrost-4-ene-3,11-dione be quantified in human plasma with high specificity?
Answer: A validated radioimmunoassay (RIA) method involves:
- Plasma extraction using diethyl ether after equilibration with tritium-labeled analyte.
- Purification via thin-layer chromatography (TLC; silica gel, cyclohexane/ethyl acetate) to isolate the compound from cross-reactive steroids .
- Validation using gas chromatography/mass spectrometry (GC/MS) to confirm accuracy, achieving <4% cross-reactivity with other steroids .
Q. Does this compound exhibit circadian rhythm in human plasma?
Answer: Yes, plasma concentrations follow a diurnal pattern similar to cortisol:
Q. What experimental factors influence variability in plasma measurements of this compound?
Answer: Key variables include:
- Sampling time: Diurnal rhythm necessitates standardized collection times (e.g., 8 a.m. vs. 11 p.m.) .
- Adrenal suppression: Dexamethasone pre-treatment reduces baseline levels, requiring washout periods in longitudinal studies .
- Chromatography: TLC or HPLC is critical to minimize cross-reactivity with structurally similar steroids (e.g., androstenedione) .
Advanced Research Questions
Q. How can contradictory data on corticotropin’s effect on this compound be resolved?
Answer: Corticotropin administration paradoxically decreases plasma levels by ~30% despite increasing cortisol. Proposed mechanisms:
- Competitive inhibition of 11β-hydroxylase by adrenal androgens, reducing substrate availability for this compound synthesis .
- Experimental validation: Co-administration of corticotropin with androgen synthesis inhibitors (e.g., ketoconazole) could clarify enzymatic interactions .
Q. What is the compound’s role in adrenal-gonadal crosstalk, and how can this be experimentally tested?
Answer: Human chorionic gonadotropin (hCG) stimulation (5,000 IU/day for 3 days) in males increases testosterone but not this compound, suggesting adrenal-specific synthesis. Methodology:
Q. How can microbial biotransformation pathways inform the synthesis of this compound derivatives?
Answer: Fermentation with Curvularia lunata produces oxidative metabolites (e.g., 11α-hydroxy derivatives). Experimental design:
Q. What pharmacokinetic models explain the compound’s suppression under dexamethasone?
Answer: A two-compartment model with first-order elimination fits
Q. How does this compound interact with 11β-hydroxylase in steroidogenesis?
Answer: In vitro studies suggest competitive inhibition of 11β-hydroxylase (Ki ~0.5–1 µM). Methodology:
- Use bovine adrenal microsomes with radiolabeled 11-deoxycorticosterone.
- Measure corticosterone production via LC-MS with/without this compound co-incubation .
Key Methodological Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
